H-Leu-his-OH
Overview
Description
Leucine-Histidine, commonly referred to as H-Leu-his-OH, is a dipeptide composed of the amino acids leucine and histidine. This compound is a hydrolytic byproduct of angiotensin metabolism and is known for its strong copper chelation properties . This compound is involved in various biological processes and has significant implications in scientific research and industrial applications.
Mechanism of Action
Target of Action
Leucine-Histidine (Leu-His) primarily targets the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . The mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival .
Mode of Action
Leu-His interacts with its targets through a series of biochemical reactions. Leucine, one of the components of Leu-His, activates the mTOR signaling pathway . This activation promotes protein synthesis and energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation . These processes provide energy for protein synthesis while inhibiting protein degradation .
Biochemical Pathways
Leu-His affects several biochemical pathways. The most significant is the mTOR signaling pathway, which regulates cell growth and metabolism . Leu-His also influences energy metabolism pathways, promoting glucose uptake, mitochondrial biogenesis, and fatty acid oxidation . These processes provide the energy needed for protein synthesis .
Pharmacokinetics
The pharmacokinetics of Leu-His involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Leu-His is delivered to the brain and suppresses the production of pro-inflammatory cytokines . The exact ADME properties of Leu-His and their impact on its bioavailability are still under investigation.
Result of Action
The action of Leu-His results in several molecular and cellular effects. It suppresses the production of pro-inflammatory cytokines in the brain . This suppression can ameliorate depression-associated emotional disturbances . Additionally, Leu-His promotes protein synthesis and inhibits protein degradation, which can enhance the growth and health of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Leu-his-OH can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
In an industrial setting, this compound can be produced using enzymatic hydrolysis of larger proteins. This method involves the use of specific proteases that cleave proteins at designated sites to release the desired dipeptide. The process is optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
H-Leu-his-OH undergoes various chemical reactions, including:
Substitution: The dipeptide can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include copper(II) ions and ascorbate, which facilitate the redox activity of this compound.
Substitution: Reagents such as acyl chlorides and anhydrides are used for N-terminal acylation of this compound.
Major Products Formed
The major products formed from these reactions include various copper-H-Leu-his-OH complexes and acylated derivatives of the dipeptide .
Scientific Research Applications
H-Leu-his-OH has a wide range of applications in scientific research:
Comparison with Similar Compounds
H-Leu-his-OH is unique in its strong copper chelation properties and redox activity. Similar compounds include:
His-Leu: A dipeptide with similar structure but different biological activities and metal ion interactions.
This compound-Gly: A tripeptide with enhanced antioxidant properties compared to this compound.
This compound stands out due to its specific role in angiotensin metabolism and its strong copper chelation ability, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-7(2)3-9(13)11(17)16-10(12(18)19)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOBNBRUDDUEEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902291 | |
Record name | NoName_1529 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40902291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Leucyl-Histidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38062-72-5 | |
Record name | NSC374664 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that Leu-His exhibits a notable ability to interact with hexanal, a common lipid oxidation product. [] This interaction is influenced by pH, with increased quenching observed at higher pH levels. [] Additionally, the size of the aliphatic side group adjacent to histidine in dipeptides impacts hexanal quenching, with Leu-His demonstrating significant activity. []
A: While not directly interacting with enzymes, Leu-His, when part of larger peptide sequences, can play a role in enzymatic processes. For instance, the presence of Leu-His within a specific sequence of the ornithine transcarbamylase (OTC) enzyme is believed to contribute to the formation of the ornithine binding site. [] Mutations affecting this Leu-His region could potentially disrupt enzyme function. []
A: The interaction between Leu-His and hexanal effectively reduces the concentration of hexanal in a given environment. [] This is particularly relevant in food science, where hexanal, a product of lipid oxidation, contributes to undesirable flavors and aromas. [] The ability of Leu-His to quench hexanal suggests its potential as a natural food preservative to mitigate lipid oxidation and improve flavor profiles. []
ANone: The molecular formula of Leu-His is C11H21N5O3. Its molecular weight is approximately 271.32 g/mol.
A: While specific spectroscopic data for the isolated dipeptide Leu-His might be limited in the provided research, spectroscopic techniques have been employed to study peptides containing this sequence. For instance, nuclear magnetic resonance (NMR) spectroscopy was used to investigate the copper(II) binding features of amyloid precursor protein fragments containing the Leu-His sequence. []
A: The inclusion of Leu-His within peptide sequences can influence their behavior in various environments. One example is its use in dry powder compositions. [] The incorporation of Leu-His contributes to improved dispersibility of these powders, a property valuable in pharmaceutical formulations for pulmonary drug delivery. []
ANone: As a dipeptide, Leu-His itself is not known to exhibit independent catalytic activity. Its significance lies in its contribution to the structure and potential function of larger peptides and proteins.
A: While the provided research doesn't delve into computational studies specifically on Leu-His, it highlights the use of computational tools in understanding peptide-protein interactions. Notably, researchers have employed computational methods to study the dimerization domain of hepatocyte growth factor (HGF), a protein potentially targeted by peptides mimicking its hinge region, which includes a Leu-His sequence. []
A: Research indicates that replacing histidine with other amino acids in the dipeptide sequence significantly reduces or eliminates hexanal quenching activity. [] This highlights the importance of the imidazole ring of histidine in this interaction. Additionally, modifying the leucine residue with amino acids possessing larger aliphatic side chains enhances hexanal quenching. []
A: The provided research on dry powder compositions demonstrates the importance of specific formulations to optimize the properties of peptides containing Leu-His. [] By incorporating Leu-His into these formulations, researchers achieved improved dispersibility, highlighting the potential for targeted drug delivery applications. []
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